1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one

Polymer Synthesis Epoxy Resins Reactive Diluents

A solid mono-epoxide (mp 71.5°C) with a distinctive aromatic propionyl ketone moiety—unlike liquid DGEBA or simpler PGE. Functions as a reactive diluent/chain-terminator in epoxy systems, enabling precise control of crosslink density and VOC-free powder coating formulations. Validated as a key Venlafaxine intermediate, making it a high-value scaffold for SNRI R&D and polymer functionalization. Procure with confidence for applications where mono-functionality, solid-state processing, and post-polymerization ketone chemistry are critical.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 36467-33-1
Cat. No. B3051849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one
CAS36467-33-1
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C12H14O3/c1-2-12(13)9-3-5-10(6-4-9)14-7-11-8-15-11/h3-6,11H,2,7-8H2,1H3
InChIKeySBINQSTVVUJXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one (CAS 36467-33-1) as a Mono-Epoxide Monomer and Pharmaceutical Intermediate


1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one (CAS 36467-33-1) is a mono-epoxide compound featuring a phenyl ring bearing a propionyl group at the para position and an oxiranylmethoxy substituent . With a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , it is primarily employed as a reactive monomer in polymer synthesis and as a versatile small-molecule scaffold in pharmaceutical research . The compound is typically synthesized via the reaction of 4-hydroxyacetophenone with epichlorohydrin under basic conditions [1]. This compound distinguishes itself from multi-epoxide monomers and simple glycidyl ethers through its unique combination of a single oxirane ring and an aromatic ketone moiety, which influences its reactivity, physical state, and the properties of derived polymers [1].

Why 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one Cannot Be Directly Substituted by Other Epoxy Monomers


Generic substitution of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one with other epoxy monomers, even those of similar molecular weight, is not straightforward. Unlike the liquid diglycidyl ether of bisphenol A (DGEBA) [1] or the structurally related phenyl glycidyl ether (PGE) [2], this compound possesses an aromatic ketone (propionyl) substituent in addition to a single epoxy group. This specific structure dictates a distinct reactivity profile, including potential for both epoxy ring-opening and ketone chemistry. As a mono-epoxide, it functions as a chain-terminator or reactive diluent, whereas di- and multi-epoxide monomers form crosslinked networks [1]. Furthermore, its melting point of 71.5 °C indicates it is a solid at ambient conditions, which has implications for processing and formulation compared to lower-melting or liquid analogs. These fundamental differences in functionality, physical state, and chemical reactivity mean that substituting it without validation would likely alter reaction kinetics, polymer architecture, and final material performance.

Quantitative Differentiation: 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one vs. Structural and Functional Analogs


Epoxy Functionality: Mono-Epoxide vs. Multi-Epoxide Monomers

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one is a mono-epoxide monomer, possessing a single oxirane ring per molecule. This is in direct contrast to widely used multi-epoxide monomers such as the diglycidyl ether of bisphenol A (DGEBA), which contains two epoxy groups per molecule [1], or 3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH), which has three [2]. The mono-epoxide structure of the target compound makes it suitable as a reactive diluent or chain terminator, allowing for precise control over crosslink density in polymer formulations. Multi-epoxide monomers are essential for forming highly crosslinked networks but cannot serve the same function of reducing viscosity without permanently altering the final material's thermomechanical properties.

Polymer Synthesis Epoxy Resins Reactive Diluents

Physical State and Processability: Solid Ketone-Epoxide vs. Liquid Phenyl Glycidyl Ether (PGE)

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one is a solid at room temperature, with a reported melting point of 71.5 °C . This physical state is a direct consequence of its para-propionyl substitution on the aromatic ring. This contrasts sharply with its simplest analog, phenyl glycidyl ether (PGE; CAS 122-60-1), which lacks the ketone group and is a liquid [1]. This difference in physical state has significant implications for storage, handling, and formulation. The solid nature of the target compound may preclude its use in applications requiring a low-viscosity liquid, but it may be advantageous for developing solid powder coating formulations or for reactions where a liquid monomer would be difficult to meter accurately.

Material Formulation Physical Properties Process Engineering

Pharmaceutical Synthesis: Proven Intermediate for Venlafaxine

This compound has a validated application as a key intermediate in the patented synthesis of Venlafaxine, a clinically used antidepressant [1]. The patent document (CA2381334A1) explicitly details a process wherein a novel epoxy-nitrile intermediate (which includes the core structure of 1-[4-(oxiran-2-ylmethoxy)phenyl]propan-1-one) is subjected to hydrogenation as a critical step on the path to the final active pharmaceutical ingredient [1]. This provides a concrete, application-specific differentiator. While other phenyl glycidyl ethers can serve as general alkylating agents, their use in a patented, high-value pharmaceutical route is not established. The defined process chemistry around this specific intermediate lends it a unique value proposition in medicinal chemistry and process R&D that generic alternatives do not possess.

Pharmaceutical Synthesis Antidepressants Process Chemistry

Thermal Stability: High Boiling Point for High-Temperature Processing

1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one exhibits a high predicted boiling point of 350.8 °C at 760 mmHg . This high thermal stability is a direct result of its aromatic structure and is a key differentiator from lower molecular weight, more volatile epoxides. For example, phenyl glycidyl ether (PGE) has a significantly lower boiling point of 243-245 °C [1]. This difference is critical for applications involving high-temperature curing or processing. The higher boiling point of the target compound minimizes monomer loss through volatilization during thermal cure cycles, which can lead to improved yield, more consistent material properties, and reduced health and safety risks associated with airborne monomer exposure.

Thermal Properties Polymer Processing Material Stability

Molecular Weight and Density: A Mid-Range Building Block

The target compound possesses a molecular weight of 206.24 g/mol and a density of 1.134 g/cm³ . These values position it between very small reactive diluents like phenyl glycidyl ether (MW 150.17 g/mol [1]) and much larger, more rigid multi-epoxide monomers like DGEBA (MW ~340 g/mol [2]). This intermediate molecular weight, coupled with its single epoxy group, provides a unique balance. It offers lower volatility than PGE and greater flexibility and lower crosslink density than DGEBA when incorporated into a polymer network. The density is also higher than many aliphatic epoxides, which can contribute to reduced shrinkage upon curing. This specific combination of properties makes it suitable as a building block for designing polymers with tailored flexibility, toughness, and thermal behavior.

Polymer Chemistry Material Science Property Tuning

Key Application Scenarios for 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one Driven by Differential Evidence


Reactive Diluent and Chain Terminator in Thermoset Formulations

As a mono-epoxide , 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one is ideally suited for use as a reactive diluent in epoxy resin systems. Unlike non-reactive solvents, it will be chemically incorporated into the polymer network, but unlike a di-epoxide, it will act as a chain terminator, thereby reducing the crosslink density of a system based on a multi-epoxide like DGEBA . This allows formulators to precisely control viscosity for better processing (e.g., in adhesives, coatings, or composites) while simultaneously tuning the final material's flexibility and toughness. The high boiling point is an advantage in this scenario, as it minimizes volatile organic compound (VOC) emissions during high-temperature curing.

Intermediate in the Synthesis of Venlafaxine and Analogs

The validated, patented use of this compound as an intermediate in the synthesis of the antidepressant Venlafaxine makes it a high-value target for pharmaceutical process R&D. Researchers developing new synthetic routes to Venlafaxine or exploring structure-activity relationships of related serotonin-norepinephrine reuptake inhibitors (SNRIs) would specifically procure this compound for its defined reactivity and position in the established synthetic pathway. Its use can streamline development, improve yield, and simplify regulatory documentation.

Synthesis of Functional Polymers with Pendant Aromatic Ketones

The presence of a propionyl (ethyl ketone) group on the aromatic ring is a unique functional handle not found in simpler epoxy monomers like PGE . This ketone moiety remains intact during typical epoxy ring-opening polymerization. It can be utilized post-polymerization for further chemical modification (e.g., via nucleophilic addition, condensation reactions) or to confer specific properties to the polymer, such as increased polarity, potential for hydrogen bonding, or UV absorbance. This creates opportunities for developing advanced functional materials for coatings, adhesives, or biomedical applications where surface properties or specific interactions are critical.

Solid Monomer for Powder Coating and Solvent-Free Processing

The solid physical state of 1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one, with a melting point of 71.5 °C , makes it particularly suitable for powder coating formulations and other solid-state or melt-processing techniques. In contrast to liquid epoxy resins, a solid monomer can be ground into a powder, mixed with solid curing agents and other additives, and then applied to a substrate before being melted and cured. This approach is inherently solvent-free, offering significant environmental, health, and safety advantages by eliminating VOC emissions and reducing flammability risks associated with liquid formulations.

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